4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpyrimidin-2-amine
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Overview
Description
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpyrimidin-2-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine core substituted with difluoromethyl and dimethoxyphenyl groups, as well as a pyrazole moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpyrimidin-2-amine involves multiple steps, including the formation of the pyrimidine core, the introduction of the difluoromethyl group, and the attachment of the pyrazole moiety. Common synthetic routes include:
Formation of the Pyrimidine Core: This step typically involves the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Introduction of the Difluoromethyl Group: Difluoromethylation can be achieved using reagents such as difluoromethyl bromide or difluoromethyl sulfone under radical or nucleophilic conditions.
Attachment of the Pyrazole Moiety: The pyrazole ring can be synthesized separately and then coupled to the pyrimidine core using cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Green chemistry principles, such as atom-efficient routes and environmentally friendly reagents, are often employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpyrimidin-2-amine has several scientific research applications, including:
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and dimethoxyphenyl groups may enhance binding affinity and specificity, while the pyrazole moiety can modulate the compound’s activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid: This compound shares the pyrazole moiety and can be used as a reference for studying the effects of different substituents on biological activity.
3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid: This compound contains the difluoromethyl group and can be compared to understand the impact of the pyrimidine core on the compound’s properties.
Uniqueness
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpyrimidin-2-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C22H27F2N5O2 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C22H27F2N5O2/c1-7-29-14(3)16(13(2)27-29)12-28(4)22-25-17(11-18(26-22)21(23)24)15-8-9-19(30-5)20(10-15)31-6/h8-11,21H,7,12H2,1-6H3 |
InChI Key |
WROQEZMKZGINFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN(C)C2=NC(=CC(=N2)C(F)F)C3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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